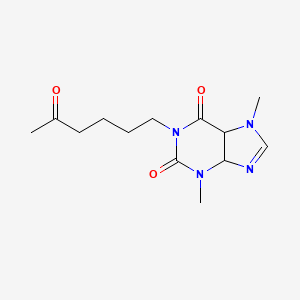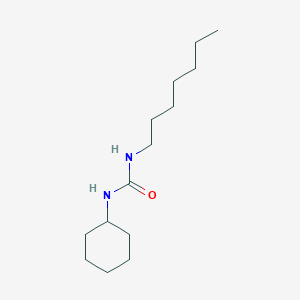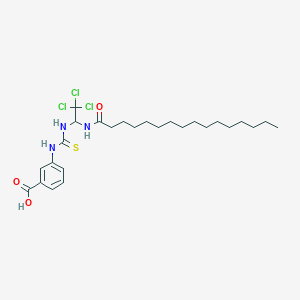![molecular formula C21H20BrNO5 B11986205 Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11986205.png)
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a furan ring substituted with a bromophenyl group and a dihydropyridine ring with dimethyl and dicarboxylate groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine. The specific synthetic route for this compound may involve:
Condensation: The reaction of the brominated furan derivative with dimethyl acetoacetate and ammonium acetate under reflux conditions to form the dihydropyridine ring.
Esterification: The final step involves the esterification of the carboxyl groups to form the dimethyl ester.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, similar to other dihydropyridines, which are used in the treatment of hypertension and cardiovascular diseases.
Biological Research: The compound is used in studies related to its anti-inflammatory, antioxidant, and anticancer properties.
Chemical Biology: It serves as a probe to study the interactions of dihydropyridine derivatives with biological targets, such as ion channels and enzymes.
Industrial Applications: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle and reduction in blood pressure. The molecular targets include L-type calcium channels, which are critical in the regulation of cardiac and smooth muscle contraction .
Comparison with Similar Compounds
Dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Felodipine: Known for its high vascular selectivity and used in the treatment of hypertension and angina.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C21H20BrNO5 |
|---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
dimethyl 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20BrNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-5-7-14(22)8-6-13/h5-10,19,23H,1-4H3 |
InChI Key |
JDSMMEMDXSEYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(biphenyl-4-yloxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11986127.png)
![5-(4-Chlorophenyl)-4-[4-(diphenylmethyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B11986131.png)

![N-(3-nitrophenyl)-2-{[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide](/img/structure/B11986139.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11986143.png)
![2-Naphthalenamine, N-[(4-bromophenyl)methylene]-](/img/structure/B11986150.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11986173.png)
![2,6-dimethoxy-4-((E)-{[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B11986182.png)
![N-[1,1'-Biphenyl]-4-yl-2-phenoxyacetamide](/img/structure/B11986187.png)

![Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11986190.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11986194.png)
